molecular formula C10H17NO B2737593 7-Ethyl-1-azaspiro[3.5]nonan-2-one CAS No. 1339435-12-9

7-Ethyl-1-azaspiro[3.5]nonan-2-one

Cat. No.: B2737593
CAS No.: 1339435-12-9
M. Wt: 167.252
InChI Key: WWNVWLQNBWSCAQ-UHFFFAOYSA-N
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Description

7-Ethyl-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound with a unique structure that includes a four-membered ring fused to a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-azaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One method involves the use of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like Oxone®.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic oxetanes, while reduction can yield the corresponding amine derivatives.

Scientific Research Applications

7-Ethyl-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Its stability and unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Ethyl-1-azaspiro[3.5]nonan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This binding is enhanced by the compound’s ability to form hydrogen bonds with residues like His194 in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-ethyl-1-azaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8-3-5-10(6-4-8)7-9(12)11-10/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNVWLQNBWSCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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